N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Description
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique chemical architecture, which includes an 8-oxa-3-azabicyclo[3.2.1]octane core. Such structures are often found in bioactive molecules and have significant potential in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-24(22,20-9-7-14-3-1-2-4-15(14)11-20)18-8-10-19-12-16-5-6-17(13-19)23-16/h1-4,16-18H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSNLJKCDLXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCNS(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic precursor that contains all the necessary stereochemical information, allowing for the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity and influencing various biochemical processes . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological functions .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in drug discovery due to its bioactive properties.
8-Oxabicyclo[3.2.1]octane: This compound is structurally related and is used in the synthesis of complex organic molecules.
Uniqueness
N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide stands out due to its combination of an 8-oxa-3-azabicyclo[3.2.1]octane core with an isoquinoline-sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
